萜烯醇 E

描述

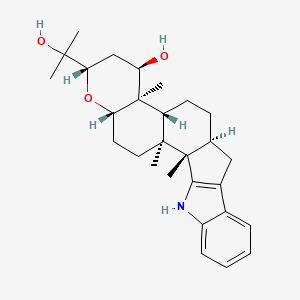

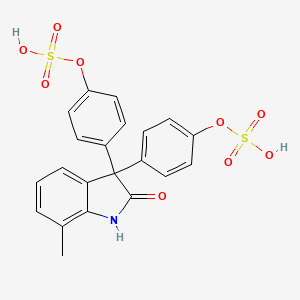

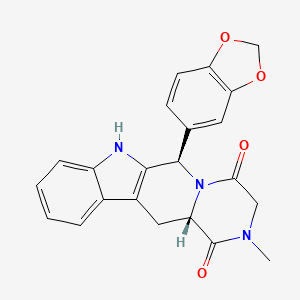

Terpendole E is an organic heterotricyclic compound and an organooxygen compound . It is a natural product found in Albophoma yamanashiensis and Tolypocladium cylindrosporum . It is a mitotic kinesin Eg5 (Kinesin-5) inhibitor isolated from Albophoma yamanashiensis that inhibits both motor and microtubule stimulated ATPase activities of human Eg5 .

Synthesis Analysis

The first synthesis of the racemate of Terpendole E, a specific inhibitor of the mitotic kinesin Eg5, has been achieved from a known tricyclic dihydroxy ketone by a 13-step sequence . This involves diastereoselective installation of its C3 quaternary stereocenter via a cyclopropyl ketone intermediate and Pd-mediated two-step construction of the indole ring moiety as the key transformations .Molecular Structure Analysis

Terpendole E has a molecular formula of C28H39NO3 . Its molecular weight is 437.6 g/mol . The IUPAC name of Terpendole E is (1 S ,2 S ,5 S ,7 S ,9 R ,10 R ,11 R ,14 S )-7- (2-hydroxypropan-2-yl)-1,2,10-trimethyl-6-oxa-23-azahexacyclo [12.10.0.0 2,11 .0 5,10 .0 16,24 .0 17,22 ]tetracosa-16 (24),17,19,21-tetraen-9-ol .Chemical Reactions Analysis

The synthesis of Terpendole E involves a 13-step sequence that includes diastereoselective installation of its C3 quaternary stereocenter via a cyclopropyl ketone intermediate and Pd-mediated two-step construction of the indole ring moiety .Physical And Chemical Properties Analysis

Terpendole E has a molecular weight of 437.6 g/mol . It is an organic heterotricyclic compound and an organooxygen compound .科学研究应用

Application 1: Inhibition of Mitotic Kinesin Eg5

- Specific Scientific Field : Biochemistry and Cancer Research .

- Summary of the Application : Terpendole E, originally isolated from the fungus Albophoma yamanashiensis, has been gaining increasing attention from cancer researchers since its rediscovery as the first natural inhibitor of the mitotic kinesin Eg5 . This hexacyclic indole diterpene specifically arrests cell-division cycle at the M phase by inhibiting Eg5, a member of the kinesin-5 (BimC) family of motor proteins .

- Methods of Application or Experimental Procedures : The first synthesis of the racemate of terpendole E has been achieved from a known tricyclic dihydroxy ketone by a 13-step sequence that involves diastereoselective installation of its C3 quaternary stereocenter via a cyclopropyl ketone intermediate and Pd-mediated two-step construction of the indole ring moiety as the key transformations .

- Results or Outcomes : Terpendole E does not affect microtubule integrity in interphase, and thereby is expected as a promising lead for the development of anticancer drugs with fewer side effects than conventional antimitotic agents such as vinblastine and taxol that directly target tubulins . Terpendole E also inhibits Eg5 mutants resistant to S-trityl-L-cysteine and other Eg5 inhibitors .

Application 2: Key Biosynthetic Intermediate of Indole-Diterpenes

- Specific Scientific Field : Biochemistry and Fungal Metabolism .

- Summary of the Application : Terpendole E, a Kinesin Eg5 Inhibitor, is a key biosynthetic intermediate of indole-diterpenes in the producing fungus Chaunopycnis alba . It is produced by the action of the key enzyme TerQ from paspaline, a common biosynthetic intermediate of indole-diterpenes .

- Methods of Application or Experimental Procedures : The terpendole E biosynthetic gene cluster was isolated and analyzed, which consists of seven genes encoding three P450 monooxygenases (TerP, TerQ, and TerK), an FAD-dependent monooxygenase (TerM), a terpene cyclase (TerB), and two prenyltransferases (TerC and TerF) . TerP converts terpendole E to a downstream intermediate specific to terpendole biosynthesis and converts paspaline to shunt metabolites .

- Results or Outcomes : Terpendole E is a key intermediate in terpendole biosynthesis . Overproduction of terpendole E could be successfully realized by gene knockout of TerP, an enzyme responsible for the conversion of terpendole E into a downstream intermediate .

安全和危害

According to the safety data sheet, if Terpendole E is inhaled, the person should be moved into fresh air and given artificial respiration if not breathing . In case of skin contact, it should be washed off with soap and plenty of water . If swallowed, the mouth should be rinsed with water . Suitable extinguishing media for Terpendole E include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

属性

IUPAC Name |

(1S,2S,5S,7S,9R,10R,11R,14S)-7-(2-hydroxypropan-2-yl)-1,2,10-trimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-16(24),17,19,21-tetraen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39NO3/c1-25(2,31)23-15-21(30)27(4)20-11-10-16-14-18-17-8-6-7-9-19(17)29-24(18)28(16,5)26(20,3)13-12-22(27)32-23/h6-9,16,20-23,29-31H,10-15H2,1-5H3/t16-,20+,21+,22-,23-,26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYIMXYKHRBHSG-KYYKPQATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)(C(CC(O3)C(C)(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@]([C@@H]1CC[C@@H]4[C@@]2(C5=C(C4)C6=CC=CC=C6N5)C)([C@@H](C[C@H](O3)C(C)(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Terpendole E | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-2'-[(4-Bromo-2-fluorophenyl)methyl]spiro[pyrrolidine-3,4'-pyrrolo[1,2-A]pyrazine]-1',2,3',5-tetrone](/img/structure/B1681197.png)

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1681199.png)

![(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone](/img/structure/B1681202.png)

![1-acetyl-N-[3-[4-[(4-carbamoylphenyl)methyl]piperidin-1-yl]propyl]-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide](/img/structure/B1681209.png)